[(3,5-Dimethylisoxazol-4-yl)sulfonyl]-2-pyridylamine
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Overview
Description
[(3,5-Dimethylisoxazol-4-yl)sulfonyl]-2-pyridylamine is a compound that features a sulfonyl group attached to a pyridylamine moiety through a 3,5-dimethylisoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
[(3,5-Dimethylisoxazol-4-yl)sulfonyl]-2-pyridylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted pyridylamine derivatives
Scientific Research Applications
[(3,5-Dimethylisoxazol-4-yl)sulfonyl]-2-pyridylamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-cancer activity.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of [(3,5-Dimethylisoxazol-4-yl)sulfonyl]-2-pyridylamine involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound can also interfere with cellular pathways, leading to effects such as cell cycle arrest or apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- [(3,5-Dimethylisoxazol-4-yl)sulfonyl]proline
- [(3,5-Dimethylisoxazol-4-yl)benzyl]phthalazin-1(2H)-one
Uniqueness
[(3,5-Dimethylisoxazol-4-yl)sulfonyl]-2-pyridylamine is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H11N3O3S |
---|---|
Molecular Weight |
253.28 g/mol |
IUPAC Name |
3,5-dimethyl-N-pyridin-2-yl-1,2-oxazole-4-sulfonamide |
InChI |
InChI=1S/C10H11N3O3S/c1-7-10(8(2)16-12-7)17(14,15)13-9-5-3-4-6-11-9/h3-6H,1-2H3,(H,11,13) |
InChI Key |
VZENDAAGZNGWBT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NC2=CC=CC=N2 |
Origin of Product |
United States |
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